molecular formula C7H12N4 B11920210 N2-Isopropylpyrazine-2,5-diamine

N2-Isopropylpyrazine-2,5-diamine

Cat. No.: B11920210
M. Wt: 152.20 g/mol
InChI Key: WSPXWPCSSUDECF-UHFFFAOYSA-N
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Description

N2-Isopropylpyrazine-2,5-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N4 It is a derivative of pyrazine, characterized by the presence of an isopropyl group attached to the nitrogen atom at the second position and amino groups at the second and fifth positions of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Isopropylpyrazine-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-diaminopyrazine with isopropyl halides in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N2-Isopropylpyrazine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like potassium carbonate or sodium hydroxide in organic solvents.

Major Products

The major products formed from these reactions include oxidized pyrazine derivatives, reduced pyrazine derivatives, and various substituted pyrazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N2-Isopropylpyrazine-2,5-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N2-Isopropylpyrazine-2,5-diamine exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrazinediamine: A simpler analog without the isopropyl group, used in similar applications but with different properties.

    N2-Methylpyrazine-2,5-diamine: Another derivative with a methyl group instead of an isopropyl group, exhibiting distinct chemical and biological activities.

    Pyrrolopyrazine derivatives: Compounds with a fused pyrrole and pyrazine ring, known for their diverse biological activities.

Uniqueness

N2-Isopropylpyrazine-2,5-diamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-N-propan-2-ylpyrazine-2,5-diamine

InChI

InChI=1S/C7H12N4/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9)(H,10,11)

InChI Key

WSPXWPCSSUDECF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(N=C1)N

Origin of Product

United States

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